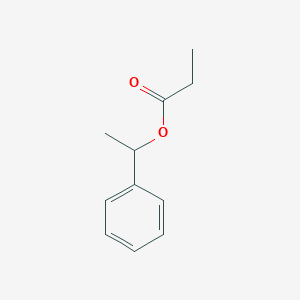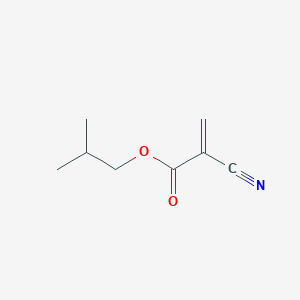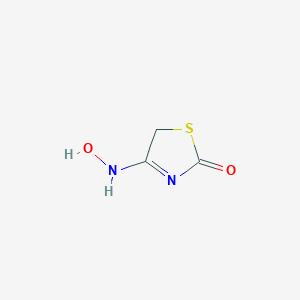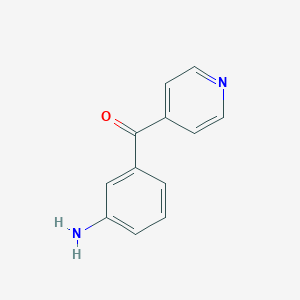
3-Chloro-6-hydrazinopyridazine
Übersicht
Beschreibung
3-Chloro-6-hydrazinopyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biotransformation
3-Chloro-6-hydrazinopyridazine plays a significant role in the synthesis of various derivatives with biological properties. These derivatives are explored for their potential as chemotherapeutics, anti-inflammatory agents, CNS depressants, stimulants, and anti-hypertensives. Particularly, these derivatives are noted for their role as peripheral vasodilators, with some compounds also exhibiting beta-adrenoceptor blocking properties (Pinza & Pifferi, 1994).
Pharmacological Potential
Several studies have highlighted the pharmacological potential of this compound derivatives. For instance, triazolo- and tetrazolopyridazine derivatives synthesized from this compound have shown positive effects in lowering blood pressure without affecting heart rate in animal models (Katrusiak et al., 2001). Additionally, the synthesis and bioevaluation of certain 6-chloropyridazin-3-yl hydrazones and related triazolopyridazines have revealed their potential as cytotoxic agents, particularly against acute lymphoblastic leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).
Structural Analysis
The structure of this compound in solutions has been examined to understand its chemical properties better. Such studies are crucial for advancing the development of new drugs and understanding the interaction of this compound with other substances (Buzykin et al., 1982).
Antihypertensive Activity
3-Hydrazinopyridazine derivatives, including those derived from this compound, have been studied for their antihypertensive activities. These compounds have shown comparable or even greater activity than some existing antihypertensive drugs (Carpi & Dorigotti, 1974).
Enzyme Inhibition
These derivatives have also been investigated as inhibitors of pyridoxal-phosphate-dependent enzymes, offering insights into their potential therapeutic applications beyond hypertension (Buffoni et al., 1980).
Safety and Hazards
3-Chloro-6-hydrazinopyridazine is harmful if swallowed. It may cause an allergic skin reaction and causes serious eye damage . It also causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on this compound. These include studies on its synthesis and biotransformation , its structure in solutions , and its reactions with α(β)‐Diketones, γ‐Oxo Acids .
Eigenschaften
IUPAC Name |
(6-chloropyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQRYGWWZKUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169412 | |
| Record name | 3-chloro-6-hydrazino-pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17284-97-8 | |
| Record name | 3-Chloro-6-hydrazinopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17284-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-hydrazino-pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17284-97-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-hydrazino-pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of chemical reactions is 3-chloro-6-hydrazinopyridazine known to undergo?
A1: this compound is a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. It readily reacts with various electrophiles due to the presence of the nucleophilic hydrazine moiety.
Q2: Are there any studies investigating the potential biological activity of this compound derivatives?
A2: While this compound itself has not been extensively studied for biological activity, its derivatives, particularly those with modifications at the 6-position, have shown promising results.
- Hypotensive Activity: Tetrazolopyridazines and triazolopyridazines synthesized from this compound have demonstrated blood pressure-lowering effects in rats. Notably, these compounds were observed to reduce blood pressure without significantly impacting heart rate. []
Q3: What are the challenges associated with synthesizing derivatives of this compound, and are there any strategies to overcome them?
A3: The main challenge lies in the low reactivity of the chlorine atom in this compound towards nucleophilic substitution, particularly when electron-donating groups are present on the pyridazine ring. []
- Activation via Triphenylmethylazo Derivative: To overcome this, this compound can be converted into 3-chloro-6-(triphenylmethylazo)pyridazine. This derivative exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing effect of the triphenylmethylazo group, allowing for easier substitution of the chlorine atom. After the desired substitution, the hydrazino group can be regenerated. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)




![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)







